molecular formula C24H21BrN4O3 B3019490 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1326919-42-9

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B3019490
CAS No.: 1326919-42-9
M. Wt: 493.361
InChI Key: FOSYCZNDECSPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group, a pyridinone moiety, and an N-(2-ethyl-6-methylphenyl)acetamide side chain.

Properties

IUPAC Name

2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN4O3/c1-3-16-6-4-5-15(2)22(16)26-20(30)14-29-13-18(9-12-21(29)31)24-27-23(28-32-24)17-7-10-19(25)11-8-17/h4-13H,3,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSYCZNDECSPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped based on shared functional groups, such as acetamide backbones, oxadiazole rings, or brominated aromatic systems. Below is a comparative analysis with key compounds from the evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Functional Groups Structural Differences Potential Applications
Target Compound 1,2,4-oxadiazole, pyridinone, bromophenyl, acetamide Unique combination of bromophenyl and ethyl-methylphenyl Hypothesized kinase inhibition
(R)- and (S)-N-[(...)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... () Phenoxyacetamide, tetrahydropyrimidinone Lack of oxadiazole; chiral centers Protease or receptor modulation
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-...indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide () Chlorobenzoyl, indole, pyridinyl Indole core vs. pyridinone; chlorobenzoyl vs. bromophenyl Anti-inflammatory or anticancer agents

Key Findings:

Oxadiazole vs. Other Heterocycles: The target compound’s 1,2,4-oxadiazole ring may enhance metabolic stability compared to indole or pyrimidinone cores in analogs .

Bromophenyl Substitution: The 4-bromophenyl group could improve lipophilicity and binding affinity relative to chlorobenzoyl or dimethylphenoxy groups .

Research Methodologies and Data Interpretation

Table 2: Spectroscopic and Analytical Approaches (Derived from )

Technique Application in Target Compound Analysis Example Data (From Analog Studies)
1H-NMR Confirms acetamide protons, aromatic substitution patterns δ 7.8–8.2 (aromatic H), δ 2.1–2.5 (CH3)
13C-NMR Identifies carbonyl (C=O) and oxadiazole carbons δ 165–170 (C=O), δ 155–160 (oxadiazole C)
UV Spectroscopy Detects π→π* transitions in aromatic/heterocyclic systems λmax ~260–280 nm (conjugated systems)

Lumping Strategy Relevance () :

Compounds with analogous acetamide backbones and aromatic substituents (e.g., bromophenyl, chlorobenzoyl) may be "lumped" into surrogate categories for pharmacokinetic modeling. This approach reduces computational complexity while preserving critical reactivity trends.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.